4-(benzenesulfonyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(benzenesulfonyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-14(13,9-6-10-7-11-9)8-4-2-1-3-5-8/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXNWIMUGYYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-18-4 | |
| Record name | 4-(benzenesulfonyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Benzenesulfonyl 1h Imidazole
Retrosynthetic Analysis of the 4-(Benzenesulfonyl)-1H-imidazole Core
Retrosynthetic analysis provides a logical framework for identifying potential starting materials and synthetic routes. By deconstructing the target molecule, key bond disconnections and the corresponding synthons can be identified.
The most logical retrosynthetic disconnection is at the carbon-sulfur (C-S) bond of the sulfonyl-imidazole linkage. This disconnection yields two primary synthons: an imidazol-4-yl anion equivalent and a benzenesulfonyl cation equivalent.
Imidazole (B134444) Synthon : The imidazol-4-yl anion is a nucleophilic species. In a synthetic context, this can be represented by a 4-metalloimidazole (e.g., lithio- or magnesioimidazole) or, more practically, by a nucleophilic precursor like 1H-imidazole itself under basic conditions or a 4-haloimidazole for cross-coupling reactions.
Benzenesulfonyl Synthon : The benzenesulfonyl cation is a powerful electrophile. Its synthetic equivalent is typically benzenesulfonyl chloride (PhSO₂Cl), a widely available and reactive reagent. rsc.org
An alternative, though less common, disconnection could involve a nucleophilic aromatic substitution pathway, where a 4-haloimidazole is reacted with a nucleophilic sulfur species like sodium benzenesulfinate (B1229208) (PhSO₂Na).
If the synthesis builds the imidazole ring itself, various well-established methods can be considered. These multicomponent reactions allow for the formation of substituted imidazoles from acyclic precursors.
Debus-Radziszewski Synthesis : This classic method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To achieve the desired 4-substitution pattern, a specifically functionalized dicarbonyl or aldehyde precursor bearing the benzenesulfonyl group would be required.
Van Leusen Imidazole Synthesis : This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine. nih.gov The synthesis would necessitate an aldimine precursor already containing the benzenesulfonyl moiety.
From α-Haloketones : The condensation of an α-haloketone with an amidine is a versatile route to 2,4-disubstituted imidazoles. nih.gov For the target molecule, this would require a benzenesulfonyl-substituted α-haloketone.
A highly strategic precursor for direct functionalization is a 4-halo-1H-imidazole, such as 4-iodo-1H-imidazole. A patent describes a method for synthesizing 4-iodo-1H-imidazole by the reductive deiodination of 4,5-diiodo-1H-imidazole using a reducing agent like sodium sulfite. organic-chemistry.org
The introduction of the benzenesulfonyl group is a critical step, achievable through several key transformations.
Electrophilic Sulfonylation : This involves reacting an activated imidazole ring with an electrophilic sulfur reagent. Benzenesulfonyl chloride is the most common reagent for this purpose. rsc.org The reaction often requires a Lewis acid catalyst to enhance the electrophilicity of the sulfonylating agent.
Copper-Catalyzed Cross-Coupling : A modern and powerful method involves the copper-catalyzed Ullmann-type coupling. This reaction can form a C-S bond between a haloimidazole (e.g., 4-iodo-1H-imidazole) and a sulfur nucleophile, such as sodium benzenesulfinate. This approach offers good control over regioselectivity.
Direct Synthetic Routes to this compound
Direct synthetic routes focus on the final bond-forming steps that assemble the target molecule from advanced intermediates.
These strategies begin with a pre-formed imidazole ring, which is then functionalized with the benzenesulfonyl group. The success of this approach depends heavily on controlling the regioselectivity of the substitution.
Electrophilic aromatic substitution is a fundamental reaction of imidazoles. While the imidazole ring is π-excessive, direct C-sulfonylation can be challenging and may require specific conditions to favor substitution at the C4-position over the more nucleophilic N1 or N3 positions.
A plausible, though not widely documented, approach is a Friedel-Crafts-type reaction. This would involve reacting an N-protected 1H-imidazole with benzenesulfonyl chloride in the presence of a Lewis acid catalyst. The N-protection is crucial to prevent N-sulfonylation and direct the substitution to the carbon skeleton. The C4 and C5 positions are generally favored for electrophilic attack. researchgate.net
A related, documented method is the direct sulfonation of 1-methylimidazole (B24206) with chlorosulfonic acid, which yields 1-methyl-1H-imidazole-4-sulfonyl chloride. researchgate.net This demonstrates the feasibility of direct C4 sulfonylation on the imidazole ring. By analogy, using benzenesulfonyl chloride as the electrophile could yield the desired product, although reaction conditions would need to be optimized.
Table 1: General Parameters for Electrophilic Sulfonylation of Imidazole
| Parameter | Description | Rationale |
| Imidazole Substrate | N-protected 1H-imidazole (e.g., with a removable group like SEM or Trityl) | Prevents competing N-sulfonylation and directs substitution to the ring carbons. |
| Sulfonylating Agent | Benzenesulfonyl chloride (PhSO₂Cl) | Provides the required benzenesulfonyl electrophile. |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) | Activates the sulfonylating agent, increasing its electrophilicity for reaction with the aromatic ring. |
| Solvent | Anhydrous, non-coordinating solvents (e.g., dichloromethane, nitrobenzene) | Prevents hydrolysis of the sulfonyl chloride and catalyst. |
| Temperature | Typically low to moderate | Controls the reaction rate and minimizes side-product formation. |
Another viable strategy is the copper-catalyzed coupling of 4-iodo-1H-imidazole with sodium benzenesulfinate. This Ullmann-type C-S cross-coupling is a powerful method for forming aryl sulfones and would offer excellent regiocontrol, directly yielding the target this compound.
Table 2: Proposed Reaction Conditions for Ullmann-type C-S Coupling
| Component | Example | Purpose |
| Imidazole Substrate | 4-Iodo-1H-imidazole | Provides the imidazole core with a leaving group at the desired position. |
| Sulfur Reagent | Sodium benzenesulfinate (PhSO₂Na) | Acts as the nucleophilic source of the benzenesulfonyl group. |
| Catalyst | Copper(I) salts (e.g., CuI) | Facilitates the oxidative addition/reductive elimination cycle. |
| Ligand | e.g., Phenanthroline, L-proline | Stabilizes the copper catalyst and accelerates the reaction. |
| Base | e.g., K₂CO₃, Cs₂CO₃ | May be required to facilitate the reaction. |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | Solubilizes reactants and allows for elevated reaction temperatures. |
Strategies Involving Sulfonylation of Imidazole Derivatives
Nucleophilic Substitution Pathways
While less commonly documented than cyclization methods, the synthesis of this compound can be envisioned through nucleophilic substitution reactions. This strategy involves the displacement of a leaving group on the imidazole ring by a benzenesulfinate nucleophile.
Theoretically, a suitable starting material would be a 4-halo-1H-imidazole, such as 4-bromo-1H-imidazole or 4-iodo-1H-imidazole. The reaction with a benzenesulfinate salt, like sodium benzenesulfinate, would proceed via a nucleophilic aromatic substitution mechanism to furnish the target compound. The reactivity of halogenoimidazoles in such substitutions is well-established, with the halogen at the C4 or C5 position being susceptible to displacement by various nucleophiles, a reaction often facilitated by N-protection of the imidazole ring. rsc.org For instance, studies on 1-benzyl-5-bromo-4-nitroimidazole have shown successful displacement of the 5-bromine atom by nucleophiles. rsc.org This general principle suggests a viable, though perhaps not widely optimized, route to the title compound.
Cyclization Reactions Leading to the this compound Structure
Cyclization reactions represent a more prevalent and versatile approach for synthesizing the this compound scaffold. These methods construct the imidazole ring from simpler, acyclic components, with the benzenesulfonyl group being part of one of the key starting materials.
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like sulfonylated imidazoles in a single step. bohrium.com A notable transition-metal-free, three-component reaction has been developed for the synthesis of sulfonylated imidazoles. This method involves the reaction of amidines, ynals, and sodium sulfonates. The process is highly regioselective and its outcome can be controlled by the choice of additives. This approach is valued for its environmental friendliness and good functional group tolerance. bohrium.com
Another MCR strategy involves the four-component condensation of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free heating conditions to produce highly substituted imidazoles in very good yields (80–96%). organic-chemistry.org To apply this to the target compound, one would need to start with a precursor containing the benzenesulfonyl group, for example, an appropriately substituted bromoacetophenone or aldehyde.
Ring-closure reactions of linear precursors that already contain the sulfonyl group are a powerful method for creating the desired imidazole. A key example is the rhodium(II)-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with nitriles. nih.govacs.org In this reaction, the 1-sulfonyl-1,2,3-triazole, which is stable and readily accessible, serves as a precursor to a rhodium iminocarbenoid intermediate. nih.govgla.ac.uk This intermediate then reacts with a nitrile to form the imidazole ring, yielding the product in good to excellent yields. nih.govacs.org The starting 1-sulfonyl-1,2,3-triazoles can be prepared via copper-catalyzed cycloaddition of sulfonyl azides and terminal alkynes, and the entire sequence can even be performed as a one-pot, two-step synthesis. nih.govelsevierpure.com
Another approach involves the acid-mediated denitrogenative transformation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles. Refluxing these triazoles in an alcohol with concentrated hydrochloric acid leads to an intramolecular cyclization that furnishes various 2-substituted 1H-imidazoles in good to excellent yields. nih.gov Incorporating a benzenesulfonyl group into the initial triazole structure would direct this synthesis toward the desired product class.
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound involves the careful selection of catalysts, solvents, and other reaction conditions to maximize product yield and purity while minimizing reaction times and environmental impact.
Catalytic Systems in this compound Synthesis
The choice of catalyst is critical in many synthetic routes to imidazoles. For the ring-closure of 1-sulfonyl-1,2,3-triazoles, rhodium(II) complexes, such as Rh₂(OAc)₄, are highly effective. nih.gov The synthesis of the triazole precursors themselves is often catalyzed by copper(I) salts. nih.govelsevierpure.com
In other multi-component strategies, a variety of catalysts have been explored. Imidazole itself has been shown to be an effective organocatalyst for the synthesis of other complex heterocyclic systems, highlighting the potential for metal-free pathways. rsc.orgresearchgate.net For other imidazole syntheses, catalysts range from simple acids like lactic acid to nanostructure bimetallic oxides and silica-supported sulfonic acids, demonstrating a broad toolkit for enhancing reaction efficiency. bohrium.com The development of transition-metal-free reactions is a significant step toward more sustainable and cost-effective synthesis.
Table 1: Effect of Catalyst on Rhodium-Catalyzed Transannulation of 1-(p-Toluenesulfonyl)-4-phenyl-1,2,3-triazole with Benzonitrile
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ (2%) | DCE | 80 | 15 | 83 |
| 2 | Rh₂(esp)₂ (2%) | DCE | 80 | 15 | 85 |
| 3 | Rh₂(OAc)₄ (2%) | Toluene | 110 | 3 | 78 |
| 4 | Rh₂(OAc)₄ (2%) | Dioxane | 100 | 12 | 81 |
Data sourced from a study on rhodium-catalyzed transannulation of 1,2,3-triazoles with nitriles. nih.gov The product is a substituted imidazole analogous to the target compound.
Solvent Effects and Reaction Condition Adjustments
Solvent selection plays a crucial role in the synthesis of imidazoles by influencing reactant solubility, stabilizing intermediates, and affecting reaction rates. The optimal solvent depends heavily on the specific reaction mechanism.
For instance, in the condensation of amidines with α-halo ketones, a mixed organic/aqueous medium like aqueous tetrahydrofuran (B95107) (THF) was found to be highly effective. This solvent system can solubilize both the polar amidine salt and the non-polar α-bromo ketone, leading to excellent yields without the need for toxic solvents like chloroform. thieme-connect.de In other syntheses, polar protic solvents such as ethanol (B145695) are often used, sometimes in combination with water, to facilitate the reaction. ktu.edu The choice between aprotic solvents (like THF, DMF, Toluene) and protic solvents can significantly alter the reaction pathway and yield. nih.gov Temperature is another critical parameter; while many modern methods aim for room temperature reactions, heating is often necessary to drive the reaction to completion, with temperatures ranging from 80°C to 130°C depending on the specific protocol. organic-chemistry.orgnih.gov The development of solvent-free reaction conditions represents a significant advancement in green chemistry, reducing waste and simplifying product work-up. organic-chemistry.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Bromo-1H-imidazole |
| 4-Iodo-1H-imidazole |
| Sodium benzenesulfinate |
| 1-Benzyl-5-bromo-4-nitroimidazole |
| 2-Bromoacetophenone |
| 1-Sulfonyl-1,2,3-triazole |
| Rhodium(II) acetate (Rh₂(OAc)₄) |
| Tetrahydrofuran (THF) |
| Dichloroethane (DCE) |
| Toluene |
| Dioxane |
| Ethanol |
| Chloroform |
| 1-(p-Toluenesulfonyl)-4-phenyl-1,2,3-triazole |
| Benzonitrile |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of synthetic intermediates and the final product, this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a compound of high purity. The methodologies employed are largely standard organic synthesis purification techniques, adapted for the specific physical and chemical properties of the target molecules, such as polarity, solubility, and crystallinity. Common techniques documented for analogous imidazole and sulfonamide compounds include precipitation, extraction, filtration, recrystallization, and chromatography.
For intermediates formed during the synthesis, simple and efficient purification methods are often prioritized. Precipitation is a common initial step, where a crude product is solidified from the reaction mixture. This can be induced by cooling the reaction mixture, adding a non-solvent, or adjusting the pH. For instance, in the synthesis of related heterocyclic compounds, intermediates are often precipitated by cooling the reaction vessel or by diluting the reaction mixture with water. The resulting solid can then be collected by filtration and washed with appropriate solvents to remove soluble impurities. ktu.edu
Liquid-liquid extraction is another fundamental technique used to separate the product from the reaction mixture, particularly after an aqueous work-up. The choice of solvent is crucial and is based on the product's solubility and immiscibility with the initial solvent (usually water). Organic solvents like ethyl acetate, methyl isobutyl ketone (MIBK), or a mixture of tetrahydrofuran and ethyl acetate are frequently used to extract imidazole-containing compounds from aqueous layers. google.comgoogle.com The combined organic phases are often washed with brine to remove residual water before being dried over an anhydrous salt like sodium sulfate (B86663) and concentrated under reduced pressure. google.com
For both intermediates and the final this compound product, recrystallization is a powerful technique for achieving high purity, especially for solid compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Common recrystallization solvents for similar compounds include ethyl acetate and various alcohols. google.com In some cases, a solvent/anti-solvent system (e.g., diisopropyl ether and hexanes) is used to improve the yield and purity of the isolated solid. orgsyn.org
When recrystallization or simple extraction is insufficient to achieve the desired level of purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase. For the purification of imidazole and benzenesulfonyl derivatives, a typical mobile phase consists of a gradient mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov The fractions containing the pure compound are collected, combined, and the solvent is evaporated to yield the purified product.
In some specific synthetic routes, purification can be achieved through the selective precipitation of the product as a salt. By adding an acid, such as p-toluenesulfonic acid, to a solution containing the imidazole product, a stable salt can be formed which precipitates out of the solution, leaving impurities behind. This salt can then be collected by filtration and, if necessary, neutralized in a subsequent step to recover the free base. google.com
The following tables summarize the purification techniques reported for intermediates and final products in the synthesis of structurally related imidazole and benzenesulfonyl compounds.
Table 1: Purification and Isolation Techniques for Synthetic Intermediates
| Intermediate Type | Purification Technique(s) | Solvents/Reagents | Reference |
| Imidazole Derivative | Precipitation & Filtration | Water, n-Hexane | ktu.edu |
| Imidazole Salt | Precipitation, Filtration & Washing | Ethyl Acetate, p-Toluenesulfonic Acid | google.com |
| Disubstituted Imidazole | Filtration, Aqueous Wash, Slurry Wash | Water, Diisopropyl ether, Hexanes | orgsyn.org |
| Iodinated Imidazole | Extraction & Recrystallization | Tetrahydrofuran (THF), Ethyl Acetate (EA) | google.com |
| Benzo[d]imidazole | Column Chromatography | Ethyl Acetate, Hexane | nih.gov |
| Benzenesulfonyl Chloride | Distillation under Reduced Pressure | Not Applicable | orgsyn.org |
Table 2: Purification and Isolation Techniques for Final Products
| Compound Type | Purification Technique(s) | Solvents/Reagents | Reference |
| Imidazole Derivative | Precipitation, Filtration, Washing | Water, n-Hexane | ktu.edu |
| Imidazole Stereoisomer Salt | Precipitation, Filtration, Washing, Drying | Methyl Isobutyl Ketone (MIBK), p-Toluenesulfonic Acid | google.com |
| Disubstituted Imidazole | Filtration, Washing, Drying in Vacuum Oven | Water, Diisopropyl ether, Hexanes | orgsyn.org |
| Imidazole from Aqueous Solution | Counter-current Extraction, Distillation | n-Butanol, Pentanol | google.com |
| Substituted Sulfonyl Chloride | Controlled Precipitation, Filtration, Washing | Water | google.com |
Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 4-(benzenesulfonyl)-1H-imidazole provides critical information about the number, environment, and coupling of protons in the molecule. In a typical analysis, the spectrum reveals distinct signals corresponding to the protons of the imidazole (B134444) and benzenesulfonyl moieties.
Key Features of the ¹H NMR Spectrum:
Imidazole Protons: The protons on the imidazole ring typically appear as distinct signals. The proton at the 2-position often presents as a singlet, while the protons at the 4- and 5-positions can show coupling to each other. The N-H proton of the imidazole ring can sometimes be observed as a broad singlet, though its visibility and chemical shift are highly dependent on the solvent and concentration.
Benzenesulfonyl Protons: The protons on the phenyl ring of the benzenesulfonyl group exhibit a characteristic pattern. Due to the electron-withdrawing nature of the sulfonyl group, the ortho-protons are deshielded and appear at a higher chemical shift (downfield) compared to the meta- and para-protons. These aromatic protons typically present as a complex multiplet or as distinct doublets and triplets depending on the resolution and the solvent used.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole C2-H | ~8.0-8.2 | s |
| Imidazole C5-H | ~7.5-7.7 | d |
| Imidazole C4-H | ~7.3-7.5 | d |
| Benzene (B151609) (ortho) | ~7.9-8.1 | m |
| Benzene (meta, para) | ~7.5-7.7 | m |
| Imidazole N-H | Variable | br s |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon (¹³C) NMR Spectral Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments in this compound.
Expected Resonances in the ¹³C NMR Spectrum:
Imidazole Carbons: The carbon atoms of the imidazole ring will appear at distinct chemical shifts. The C2 carbon is typically found in the range of 135-140 ppm, while the C4 and C5 carbons, one of which is directly attached to the sulfonyl group, will have different chemical shifts reflecting their electronic environments.
Benzenesulfonyl Carbons: The carbon atoms of the benzene ring will also show distinct signals. The ipso-carbon (the carbon directly attached to the sulfonyl group) will be significantly downfield. The ortho, meta, and para carbons will have characteristic chemical shifts influenced by the sulfonyl substituent.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Imidazole C2 | ~138 |
| Imidazole C4 | ~145 |
| Imidazole C5 | ~118 |
| Benzene (ipso) | ~140 |
| Benzene (ortho) | ~127 |
| Benzene (meta) | ~129 |
| Benzene (para) | ~133 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.edunih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the imidazole ring (if applicable) and within the benzenesulfonyl ring, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C NMR spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations between the imidazole protons and the ipso-carbon of the benzenesulfonyl group would definitively confirm the attachment of the sulfonyl group to the imidazole ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands:
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.
C-H Aromatic Stretch: Sharp peaks around 3000-3100 cm⁻¹ from the C-H bonds of the benzene and imidazole rings.
S=O Stretch: Strong, characteristic absorption bands for the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
C=N and C=C Ring Stretching: Vibrations of the imidazole and benzene rings will appear in the 1400-1600 cm⁻¹ region.
S-C Stretch: A weaker absorption corresponding to the sulfur-carbon bond.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.govresearchgate.net The symmetric vibrations, such as the S=O symmetric stretch and the breathing modes of the aromatic rings, often give rise to strong signals in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3300 |
| C-H Aromatic Stretch | 3000-3100 |
| S=O Asymmetric Stretch | 1350-1300 |
| S=O Symmetric Stretch | 1160-1120 |
| C=N, C=C Ring Stretch | 1400-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound (C₉H₈N₂O₂S), allowing for the determination of its elemental composition. uni.lu The calculated monoisotopic mass of this compound is approximately 208.0306 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Fragmentation Pattern:
Under electron ionization (EI) or other fragmentation techniques, the molecule will break apart in a predictable manner. Key fragmentation pathways for this compound could include:
Loss of the benzenesulfonyl radical (•SO₂Ph), leading to an imidazolyl cation.
Cleavage of the phenyl group from the sulfonyl moiety, resulting in a [M-Ph]⁺ ion.
Loss of SO₂ to give a phenyl-imidazole cation.
Fragmentation of the imidazole ring itself.
Analysis of these fragment ions provides further corroboration of the proposed structure.
| Ion | m/z (approximate) | Identity |
| [M]⁺ | 208 | Molecular Ion |
| [M-SO₂]⁺ | 144 | Loss of sulfur dioxide |
| [PhSO₂]⁺ | 141 | Benzenesulfonyl cation |
| [C₉H₇N₂O₂S]⁺ | 207 | [M-H]⁺ |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the structure of synthesized compounds by analyzing their fragmentation patterns. In a typical MS/MS experiment for this compound (molecular weight: 208.24 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 209.0379 would be selected and subjected to collision-induced dissociation (CID). While detailed experimental MS/MS fragmentation data for this compound is not extensively reported in the reviewed literature, theoretical fragmentation pathways can be postulated based on the known reactivity of sulfonyl and imidazole moieties.
The primary fragmentation events would likely involve the cleavage of the C-S and S-N bonds, which are typically the most labile linkages in such structures. Key expected fragment ions are detailed in the table below.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 209.0379 | 143.0178 | SO₂ (64.0101) | [C₆H₅-C₃H₃N₂]⁺ |
| 209.0379 | 77.0390 | C₃H₃N₂SO₂ (132.00) | [C₆H₅]⁺ |
| 209.0379 | 68.0345 | C₆H₅SO₂ (141.00) | [C₃H₄N₂]⁺ |
This table represents predicted fragmentation patterns. Actual experimental data would be required for confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Furthermore, the presence of the N-H group in the imidazole ring provides a hydrogen bond donor, which would likely participate in intermolecular hydrogen bonding with the sulfonyl oxygens or the nitrogen atoms of adjacent molecules. These interactions are critical in dictating the supramolecular architecture of the compound in the solid state.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| α (°) | 90 |
| β (°) | Value to be determined |
| γ (°) | 90 |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Key Bond Length (C-S) (Å) | ~1.77 |
| Key Bond Angle (O-S-O) (°) | ~120 |
| Dihedral Angle (Imidazole-Phenyl) (°) | Value to be determined |
This table is illustrative and awaits experimental verification through single-crystal X-ray diffraction analysis.
The acquisition and analysis of these advanced characterization data are essential steps in the comprehensive scientific investigation of this compound.
Reactivity and Reaction Mechanism Studies of 4 Benzenesulfonyl 1h Imidazole
Electrophilic Substitution Reactions on the Imidazole (B134444) Ring
The benzenesulfonyl group at the C4 position of the imidazole ring acts as a powerful deactivating group for electrophilic aromatic substitution. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the imidazole ring, making it less susceptible to attack by electrophiles.
Halogenation Studies
Direct halogenation of 4-(benzenesulfonyl)-1H-imidazole is expected to be challenging due to the deactivated nature of the imidazole ring. Standard electrophilic halogenating agents, such as bromine in a non-polar solvent or N-halosuccinimides, would likely require harsh reaction conditions to proceed. It is anticipated that if halogenation were to occur, the substitution would be directed to the C5 position, which is the most electron-rich carbon atom in the deactivated ring. The C2 position, while also a potential site for substitution in some imidazoles, is rendered significantly more electron-deficient in this case.
In related systems, the halogenation of imidazole N-oxides has been reported as a method to introduce halogens into the imidazole ring. For instance, the deoxygenative nucleophilic halogenation of 2-unsubstituted imidazole N-oxides at the C2 position using tosyl halides proceeds via a cine-substitution mechanism nih.gov. However, this approach is not directly applicable to the C4-sulfonylated imidazole.
Nitration and Sulfonation Reactivity
The nitration and sulfonation of this compound are predicted to be exceedingly difficult. The combination of the already electron-deficient imidazole ring and the potent deactivating effect of the sulfonyl group makes the introduction of another strongly electron-withdrawing group, such as a nitro or sulfo group, highly unfavorable.
In a related context, the nitration of 1-(phenylsulfonyl)-1H-imidazole has been shown to yield 1-(benzenesulfonyl)-4-nitro-1H-imidazole. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid at low temperatures . This demonstrates that the 4-position of an N-sulfonylated imidazole is susceptible to electrophilic attack. However, in the case of this compound, the sulfonyl group is directly attached to a carbon of the imidazole ring, which has a more profound deactivating effect on the entire ring system compared to when it is attached to a nitrogen atom. Therefore, direct nitration or sulfonation of this compound would likely require forcing conditions and may result in low yields or decomposition of the starting material.
Nucleophilic Reactivity of the Imidazole Nitrogen and Carbon Centers
The electron-withdrawing benzenesulfonyl group also influences the nucleophilic character of the imidazole ring's nitrogen and carbon atoms.
Alkylation and Acylation at the Imidazole Nitrogen
The nitrogen atoms of the imidazole ring in this compound retain some nucleophilic character and can undergo alkylation and acylation reactions. However, the electron-withdrawing effect of the C4-substituent reduces the nucleophilicity of both N1 and N3 compared to unsubstituted imidazole. Consequently, these reactions may require stronger electrophiles or more forcing conditions.
Alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates. In a study on related compounds, the S-alkylation of a thione-containing imidazole sulfonamide was successfully carried out using alkyl halides in the presence of a base like triethylamine (B128534) in DMF mdpi.com. This suggests that N-alkylation of this compound would likely proceed under similar basic conditions to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. The regioselectivity of alkylation (N1 vs. N3) would be influenced by steric factors and the specific reaction conditions.
Acylation reactions with acyl chlorides or anhydrides are also feasible. The use of a base is typically required to scavenge the acid byproduct and to activate the imidazole nitrogen. Similar to alkylation, the reduced nucleophilicity of the nitrogen atoms may necessitate the use of more reactive acylating agents or catalysts.
| Reaction Type | Reagents and Conditions | Expected Product(s) |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Alkyl-4-(benzenesulfonyl)-1H-imidazole and 1-Alkyl-5-(benzenesulfonyl)-1H-imidazole |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | 1-Acyl-4-(benzenesulfonyl)-1H-imidazole |
Reactions with Strong Nucleophiles
The electron-deficient nature of the imidazole ring in this compound, particularly at the C2 and C5 positions, could make it susceptible to attack by very strong nucleophiles. However, direct nucleophilic substitution of a hydrogen atom on the imidazole ring is generally a difficult process. The presence of the sulfonyl group may not be sufficient to activate the ring for such transformations under typical conditions. It is more likely that strong bases would deprotonate the N-H group.
Reactions Involving the Sulfonyl Group
The benzenesulfonyl group itself can participate in chemical reactions, offering another avenue for the functionalization of this compound.
One potential reaction is the nucleophilic aromatic substitution on the benzene (B151609) ring of the sulfonyl group. If the benzene ring contains activating groups (e.g., nitro groups in ortho or para positions), it can undergo substitution by nucleophiles. However, in the unsubstituted benzenesulfonyl group, such reactions are generally difficult.
Another possibility is the cleavage of the C-S bond. Under strongly reductive conditions, the sulfonyl group could be removed. More commonly, the sulfonyl group can be a target for nucleophilic attack at the sulfur atom, especially if a good leaving group is present on the sulfur. However, in this molecule, the imidazole ring is the leaving group, and its departure would depend on the reaction conditions and the nucleophile employed. The aryl(sulfonyl)amino group has been shown to be a good leaving group in intramolecular substitution reactions, highlighting the potential for the sulfonyl moiety to participate in such transformations under specific circumstances acs.org.
Finally, reactions that modify the benzene ring, such as electrophilic substitution, would be heavily influenced by the deactivating sulfonyl group, directing incoming electrophiles to the meta position.
Reductive Cleavage of the Sulfonyl Group
Reductive cleavage, or desulfonylation, involves the removal of the sulfonyl group to form a carbon-hydrogen bond. This process is a common strategy in organic synthesis to unmask a specific position on a molecule after the sulfonyl group has served its synthetic purpose. wikipedia.org The sulfonyl group, being strongly electron-withdrawing, makes the attached carbon atom susceptible to reductive cleavage. wikipedia.org
Methods for the reductive desulfonylation of aryl sulfones typically involve strong reducing agents. Common reagents used for this transformation include active metals or their salts, such as sodium amalgam and aluminum amalgam. wikipedia.org Tin hydrides and various transition metal complexes are also employed for this purpose. wikipedia.org The general mechanism for reductive desulfonylation involves the transfer of electrons to the sulfone, leading to the cleavage of the carbon-sulfur bond.
While specific studies on the reductive cleavage of this compound are not extensively detailed in the provided results, the principles of desulfonylation of aryl sulfones are well-established. wikipedia.org For instance, visible light-mediated desulfonylative transformations have emerged as a powerful method for C-C bond formation, where sulfones can be activated to generate radicals for further reactions. nih.gov
Table 1: Common Reagents for Reductive Desulfonylation
| Reagent Class | Examples |
|---|---|
| Active Metals/Salts | Sodium amalgam, Aluminum amalgam, Magnesium, Samarium(II) iodide |
| Tin Hydrides | Tributyltin hydride |
Transformations at the Sulfonyl Moiety
The benzenesulfonyl group in this compound can undergo various transformations. The sulfur atom in the sulfonyl group is at a high oxidation state and can be a target for nucleophilic attack under certain conditions, although it is generally a poor leaving group.
One potential transformation is the reaction with strong nucleophiles, which could lead to substitution at the sulfonyl group or at the imidazole ring. The electron-withdrawing nature of the sulfonyl group can activate the imidazole ring towards nucleophilic substitution.
In a related context, the synthesis of 2-alkylsulfonyl-imidazoles has been reported, involving the oxidation of corresponding imidazole-thiones with agents like meta-chloroperbenzoic acid (mCPBA). nih.gov This indicates that the sulfur atom in related imidazole derivatives can be readily oxidized.
Furthermore, reactions involving the benzenesulfonyl group are common in organic synthesis. For example, benzenesulfonyl chloride is widely used to introduce the benzenesulfonyl group onto amines and other nucleophiles. researchgate.net The stability of the N-S(O₂) bond in sulfonamides is notable, but desulfonylative functionalization can occur under specific conditions, such as through Smiles rearrangement initiated by radicals. nih.gov
Coordination Chemistry of this compound with Metal Centers
The imidazole nucleus is a significant ligand in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs for coordination with metal ions. ajol.inforsc.org The introduction of a benzenesulfonyl group at the 4-position can modulate the electronic properties and steric hindrance of the imidazole ligand, thereby influencing the structure and properties of its metal complexes.
Ligand Properties and Coordination Modes
This compound can act as a monodentate ligand, coordinating to a metal center through the imine nitrogen atom (N3) of the imidazole ring, which is generally more basic. wikipedia.org The imidazole ring is a planar, aromatic system that typically acts as a pure sigma-donor ligand. wikipedia.org It is classified as a hard ligand according to HSAB theory. wikipedia.org
The presence of the bulky and electron-withdrawing benzenesulfonyl group at the C4 position can influence the ligand's coordination properties in several ways:
Electronic Effects: The electron-withdrawing nature of the sulfonyl group can decrease the basicity of the imidazole nitrogen atoms, potentially weakening the metal-ligand bond.
Steric Hindrance: The benzenesulfonyl group can create steric hindrance around the coordinating nitrogen atom, which may affect the geometry of the resulting metal complex and the number of ligands that can coordinate to the metal center.
Imidazole and its derivatives can exist in two tautomeric forms, with the proton on either of the two nitrogen atoms. ajol.info In the case of this compound, coordination is expected to occur via the N3 nitrogen, which does not bear a hydrogen atom in the 1H-tautomer.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with imidazole-based ligands is a well-established field. jocpr.comnih.gov Typically, these complexes are prepared by reacting a metal salt with the imidazole derivative in a suitable solvent, such as ethanol (B145695) or a mixture of water and acetonitrile. jocpr.combeilstein-journals.org
The synthesis of metal-organic coordination polymers with a similar ligand, 1,4-di(1H-imidazol-4-yl)benzene, has been reported, where the imidazole moiety coordinates to various transition metals like Ni(II), Co(II), Cd(II), and Mn(II). rsc.orgresearchgate.net These syntheses often involve co-ligands like multi-carboxylic acids. rsc.orgresearchgate.net
The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques:
FT-IR Spectroscopy: To identify the coordination of the imidazole nitrogen to the metal ion, which is often indicated by a shift in the C=N stretching vibration. researchgate.net
UV-Vis Spectroscopy: To study the electronic transitions within the complex and determine its geometry. ajol.info
¹H-NMR Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. ajol.info
Elemental Analysis (CHNS): To determine the empirical formula of the complexes. ajol.info
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. rsc.orgresearchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion. uomustansiriyah.edu.iq
Table 2: Common Techniques for Characterization of Metal Complexes
| Technique | Information Obtained |
|---|---|
| FT-IR Spectroscopy | Identification of functional groups and coordination sites |
| UV-Vis Spectroscopy | Electronic transitions and coordination geometry |
| ¹H-NMR Spectroscopy | Structural information in solution |
| Elemental Analysis | Empirical formula |
| X-ray Diffraction | 3D molecular structure |
While specific examples of metal complexes with this compound are not detailed in the provided search results, the general principles of synthesis and characterization of imidazole-containing metal complexes are directly applicable. ajol.inforesearchgate.netuomustansiriyah.edu.iqresearchgate.net
Computational and Theoretical Investigations of 4 Benzenesulfonyl 1h Imidazole
Quantum Chemical Calculations for Molecular Geometry Optimization
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule, its stability, and conformational possibilities.
Density Functional Theory (DFT) Studies of Ground State Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies, particularly using the B3LYP functional with various basis sets, are frequently employed to optimize the molecular geometry of imidazole (B134444) derivatives and predict their structural parameters.
For 4-(benzenesulfonyl)-1H-imidazole, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. In analogous imidazole derivatives, DFT calculations have been successfully used to determine these parameters. For instance, studies on N-substituted benzimidazoles have shown excellent agreement between theoretical and experimental data for bond lengths and angles. mdpi.com It is anticipated that the optimized geometry of this compound would show a planar imidazole ring, with the benzenesulfonyl group likely rotated out of the plane of the imidazole ring to minimize steric hindrance.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Imidazole Derivative (Calculated using DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (imidazole) | 1.39 | ||
| C=C (imidazole) | 1.36 | ||
| S=O | 1.45 | ||
| C-S | 1.77 | ||
| N-C-N (imidazole) | 111.0 | ||
| O-S-O | 120.0 | ||
| C-S-N-C | 60-90 | ||
| Note: This table presents typical values for analogous compounds from computational studies on imidazole derivatives and should be considered as an estimation for this compound. |
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity, polarity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely to be centered on the electron-withdrawing benzenesulfonyl group. This distribution suggests that the imidazole ring would be the primary site for electrophilic attack, while the sulfonyl group would be susceptible to nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity. Studies on related imidazole derivatives have shown that the HOMO-LUMO gap can be a useful indicator of their biological activity. irjweb.com
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Imidazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.3 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
| Note: These values are illustrative and based on computational studies of analogous imidazole compounds. irjweb.com |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule provides insight into its polarity and the nature of its chemical bonds. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
In this compound, the MEP map is expected to show negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonyl group, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential (blue) is expected around the hydrogen atoms attached to the imidazole ring and the phenyl group, indicating these are potential sites for nucleophilic attack. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand interactions. nih.gov
Spectroscopic Parameter Prediction through Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, theoretical calculations of its vibrational frequencies (infrared and Raman) are particularly useful. DFT calculations can provide a set of vibrational modes and their corresponding frequencies. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific molecular motions (stretching, bending, etc.) can be achieved. sci.am
For instance, the characteristic stretching frequencies for the N-H bond in the imidazole ring, the S=O and C-S bonds in the benzenesulfonyl group, and the various C-H and C-N vibrations can be predicted. sci.am Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical methods. mersin.edu.tr
Table 3: Representative Calculated Vibrational Frequencies for a Substituted Imidazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch (imidazole) | 3500-3400 |
| C-H stretch (aromatic) | 3100-3000 |
| S=O stretch (asymmetric) | 1350-1300 |
| S=O stretch (symmetric) | 1180-1150 |
| C-N stretch (imidazole) | 1480-1440 |
| C-S stretch | 800-700 |
| Note: These are typical frequency ranges for the specified functional groups and are based on computational studies of related compounds. sci.amnih.gov |
NMR Chemical Shift Prediction
The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. rsc.org For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can provide valuable insights into the electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.gov
Computational models can predict both ¹H and ¹³C NMR spectra. These predictions are typically performed on a geometry-optimized structure of the molecule. Various DFT functionals and basis sets can be employed, and the results are often compared with experimental data from related compounds to ensure accuracy. nih.gov For complex molecules, it is often necessary to calculate shifts for multiple possible conformations and average them based on their Boltzmann populations to get a final predicted spectrum. sciforum.net
A hypothetical prediction of the ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆ is presented below. The values are estimated based on the known effects of the benzenesulfonyl group and the inherent chemical shifts of the imidazole ring. The benzenesulfonyl group, being electron-withdrawing, is expected to cause a downfield shift for the protons and carbons on the imidazole ring.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Atom | Predicted Chemical Shift (ppm) | Atom | Predicted Chemical Shift (ppm) |
| N-H | ~12.5 | C2 (Imidazole) | ~138 |
| H2 (Imidazole) | ~8.3 | C4 (Imidazole) | ~140 |
| H5 (Imidazole) | ~7.8 | C5 (Imidazole) | ~118 |
| H (ortho-Benzenesulfonyl) | ~7.9 | C (ipso-Benzenesulfonyl) | ~142 |
| H (meta-Benzenesulfonyl) | ~7.6 | C (ortho-Benzenesulfonyl) | ~128 |
| H (para-Benzenesulfonyl) | ~7.7 | C (meta-Benzenesulfonyl) | ~130 |
| C (para-Benzenesulfonyl) | ~135 |
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Theoretical calculations using DFT are instrumental in assigning the observed experimental bands to specific molecular motions. nih.gov Methods like B3LYP combined with basis sets such as 6-311++g(d,p) have been shown to be effective for analyzing the vibrational spectra of imidazole derivatives. researchgate.net
The computational analysis involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the atomic positions. This process yields the frequencies and intensities of the fundamental vibrational modes. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. mdpi.com
For this compound, the predicted vibrational spectrum would be characterized by contributions from the imidazole ring, the phenyl ring, and the sulfonyl group. Key predicted vibrational frequencies are detailed in the table below.
Predicted Characteristic Vibrational Frequencies:
| Frequency (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| ~3150 | N-H stretch (Imidazole) | Medium | Low |
| ~3100-3050 | Aromatic C-H stretch (Phenyl) | Medium | High |
| ~1580 | C=C stretch (Phenyl ring) | Medium | High |
| ~1520 | C=N stretch (Imidazole ring) | High | Medium |
| ~1350 | Asymmetric SO₂ stretch | High | Medium |
| ~1170 | Symmetric SO₂ stretch | High | Low |
| ~950 | S-N stretch | Medium | Low |
| ~750 | C-H out-of-plane bend (Phenyl) | High | Low |
Molecular Dynamics Simulations for Conformational Landscapes
While NMR and vibrational analysis provide information on a time-averaged or minimum-energy structure, molecular dynamics (MD) simulations offer a way to explore the full range of molecular conformations and their relative energies over time. nih.gov This is particularly relevant for flexible molecules like this compound, which possesses rotational freedom around the C-S and S-N single bonds.
An MD simulation would typically involve placing the molecule in a simulated environment (e.g., in a vacuum or a box of solvent molecules) and solving Newton's equations of motion for all atoms over a series of small time steps. The resulting trajectory provides a detailed picture of the conformational landscape.
For this compound, MD simulations could elucidate:
Rotational Barriers: The energy barriers to rotation around the S-N and C-S bonds.
Preferred Conformations: The dihedral angles that correspond to the most stable, low-energy conformations of the molecule. This involves mapping the potential energy surface as a function of the key torsional angles.
Solvent Effects: How the presence of a solvent influences the conformational preferences.
The results of such simulations are crucial for understanding how the molecule might interact with biological targets, as the conformational flexibility can play a significant role in molecular recognition. nih.govnih.gov For instance, understanding the preferred orientation of the phenyl and imidazole rings relative to each other is key to predicting potential intermolecular interactions.
Structure Activity Relationship Sar Methodologies for 4 Benzenesulfonyl 1h Imidazole Derivatives
Rational Design Principles for Modifying the 4-(Benzenesulfonyl)-1H-imidazole Scaffold
The rational design of this compound derivatives is guided by established principles of medicinal chemistry, aiming to optimize the compound's interaction with its biological target. The core scaffold presents several opportunities for modification, primarily on the benzenesulfonyl moiety and the imidazole (B134444) ring.
The benzenesulfonyl group, a known zinc-binding group, can be a key interaction point with metalloenzymes. Modifications to this group can influence binding affinity and selectivity. The imidazole ring, an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking. Its nitrogen atoms can act as hydrogen bond acceptors, and the N-H can act as a hydrogen bond donor.
Key design principles include:
Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to improve physicochemical properties and/or biological activity.
Functional Group Modification: Introducing or modifying functional groups to enhance target interactions, improve solubility, or alter metabolic stability.
Conformational Restriction: Introducing structural elements that limit the molecule's flexibility, which can lead to higher affinity by reducing the entropic penalty of binding.
Synthetic Strategies for Generating Analogues
The generation of a diverse library of analogues is fundamental to exploring the SAR of the this compound scaffold. Synthetic strategies are directed at introducing a variety of substituents on both the benzenesulfonyl moiety and the imidazole ring.
Modifications on the Benzenesulfonyl Moiety (e.g., para-substituents, heterocyclic replacements)
Modifications to the benzenesulfonyl group are crucial for modulating the electronic and steric properties of the molecule, which can significantly impact its biological activity.
Para-Substituents: The introduction of substituents at the para-position of the benzene (B151609) ring is a common strategy. This can be achieved by using appropriately substituted benzenesulfonyl chlorides in the initial synthesis or through subsequent aromatic substitution reactions. A variety of functional groups can be introduced, including:
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the aromatic ring.
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂, -CF₃): These groups can decrease the electron density and potentially engage in specific interactions with the target protein.
Halogens (e.g., -F, -Cl, -Br): These can alter lipophilicity and participate in halogen bonding.
Heterocyclic Replacements: Replacing the benzene ring with a heterocyclic ring system is another important strategy. This can lead to significant changes in the molecule's properties, including solubility, metabolic stability, and potential for new interactions with the biological target. Examples of heterocyclic replacements for the benzenesulfonyl moiety are not extensively documented specifically for the this compound scaffold, but in related sulfonamide compounds, thiophene, pyridine, and other heterocycles have been successfully employed.
Substitutions on the Imidazole Ring (e.g., N-alkylation, C-substitution)
The imidazole ring offers multiple sites for modification, allowing for fine-tuning of the molecule's properties.
N-Alkylation: The nitrogen atoms of the imidazole ring can be readily alkylated to introduce a variety of substituents. N-alkylation can influence the molecule's lipophilicity, steric bulk, and hydrogen-bonding capacity. Common methods for N-alkylation include reaction with alkyl halides in the presence of a base. researchgate.netbeilstein-journals.org A patent describes a method for the N1-alkylation of imidazole compounds using carbonic esters in the presence of a catalyst google.com.
C-Substitution: Substitution at the carbon atoms of the imidazole ring (C2, C4, and C5) provides another avenue for structural diversification. Direct C-H functionalization has emerged as a powerful tool for this purpose. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the imidazole ring. nih.gov A method for preparing 4-halo-1H-imidazole has also been disclosed, which could serve as a precursor for further C4-substitutions google.com.
Computational Approaches in SAR Analysis (e.g., QSAR modeling methodologies for potential future applications)
Computational methods play an increasingly important role in understanding and predicting the SAR of drug candidates. For this compound derivatives, these approaches can guide the design of new analogues with improved activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For imidazole and sulfonamide derivatives, 2D-QSAR models have been developed using multiple linear regression and partial least square analysis. scispace.com These models have shown that descriptors such as lipophilicity (SlogP) and molecular weight can be significant predictors of antidiabetic activity. scispace.com Another study on nitroimidazole sulfonamides used QSAR modeling to determine structural features essential for radiosensitization properties. researchgate.net For a series of imidazole-containing farnesyltransferase inhibitors, 2D-QSAR models were successfully built using multiple linear regression, artificial neural networks, and support vector machines. nih.gov These methodologies could be applied to a dataset of this compound derivatives to identify key physicochemical properties that govern their activity.
A hypothetical QSAR study on a series of this compound derivatives might reveal the importance of descriptors such as:
LogP: A measure of lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets.
Molecular Weight (MW): Related to the size of the molecule.
Topological Polar Surface Area (TPSA): A predictor of hydrogen bonding capacity and permeability.
Electronic parameters: Such as Hammett constants for substituents on the benzenesulfonyl ring.
Conformational Analysis and Molecular Recognition (theoretical binding mode predictions)
Understanding the three-dimensional conformation of this compound derivatives and their interactions with their biological targets is crucial for rational drug design.
Conformational Analysis: The rotational freedom around the bond connecting the sulfonyl group to the imidazole ring allows the molecule to adopt various conformations. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations in different environments (e.g., in solution or in a protein binding site).
Molecular Docking: Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. For imidazole and sulfonamide derivatives, docking studies have been employed to understand their interactions with target enzymes. For example, docking studies of N-[4-(4-arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives against glucosamine-6-phosphate synthase have helped to explain their antimicrobial activity. tsijournals.com Similarly, molecular docking has been used to investigate the binding of imidazole-1,2,3-triazole hybrids to GSK-3β.
A theoretical docking study of a this compound derivative into a hypothetical enzyme active site might reveal key interactions such as:
The sulfonamide oxygen atoms acting as hydrogen bond acceptors.
The imidazole N-H group acting as a hydrogen bond donor.
The phenyl and imidazole rings participating in π-π stacking or hydrophobic interactions with amino acid residues.
By combining the insights from these SAR methodologies, researchers can systematically explore the chemical space around the this compound scaffold to develop new and more effective therapeutic agents.
Applications of 4 Benzenesulfonyl 1h Imidazole in Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
The structural framework of 4-(benzenesulfonyl)-1H-imidazole, featuring both a nucleophilic and an electrophilic nitrogen atom in the imidazole (B134444) ring, alongside the chemically robust sulfonyl group, makes it a valuable synthon for the construction of more complex molecular architectures. The imidazole moiety itself is a privileged structure found in numerous biologically active compounds. nih.gov The introduction of the benzenesulfonyl group can enhance the metabolic stability and modulate the pharmacokinetic properties of resulting molecules.
While specific, large-scale applications of this compound as a building block are not extensively documented in publicly available literature, the general reactivity of substituted imidazoles provides a clear indication of its potential. For instance, the nitrogen atoms of the imidazole ring can be selectively alkylated or acylated, allowing for the introduction of diverse substituents and the extension of the molecular scaffold. pharmaguideline.com Furthermore, the C-H bonds of the imidazole ring can be functionalized through various coupling reactions, offering pathways to elaborate poly-substituted imidazole derivatives.
Role as a Reagent in Specific Organic Transformations
The utility of imidazole and its derivatives as reagents or catalysts in organic transformations is well-established. nih.gov The benzenesulfonyl group in this compound significantly influences the electronic properties of the imidazole ring, enhancing its potential as a leaving group or as a component in reactions requiring electron-deficient partners.
Although direct examples of this compound as a reagent are scarce in the literature, the chemistry of related sulfonyl-activated imidazoles offers valuable insights. For example, N-sulfonylimidazoles are known to participate in nucleophilic substitution reactions where the sulfonylimidazole moiety acts as a good leaving group. This suggests that this compound could potentially be employed in similar transformations, facilitating the introduction of various nucleophiles at the site of substitution.
Precursor for the Synthesis of Advanced Intermediates
The chemical handles present on this compound allow for its conversion into a variety of advanced intermediates, which can then be utilized in the synthesis of target molecules, including pharmaceuticals and functional materials. The imidazole ring can undergo a range of chemical modifications, while the benzenesulfonyl group can also be the subject of chemical manipulation or serve to direct reactions at other positions of the molecule.
For example, the reduction of a nitro group to an amino group on a related compound, 1-(benzenesulfonyl)-4-nitro-1H-imidazole, highlights a potential transformation pathway. A similar strategy could, in principle, be applied if a nitro-substituted version of this compound were available, leading to the corresponding amino derivative. This amino-functionalized imidazole could then serve as a key intermediate for the construction of amides, ureas, and other nitrogen-containing functionalities commonly found in biologically active compounds.
The synthesis of various substituted imidazoles often proceeds through multi-step sequences where functionalized imidazole cores are key intermediates. unipi.itorganic-chemistry.org The inherent reactivity of the imidazole ring in this compound makes it a plausible starting point for the synthesis of more elaborate and functionally diverse intermediates.
Potential in Catalyst Design or Ligand Development
The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions, making imidazole derivatives widely used ligands in coordination chemistry and catalysis. nih.govnih.gov The electronic properties of the imidazole ligand can be fine-tuned by the introduction of substituents, which in turn influences the catalytic activity and stability of the resulting metal complex.
The electron-withdrawing nature of the benzenesulfonyl group in this compound would be expected to decrease the electron density on the imidazole nitrogen atoms, thereby affecting their coordination properties. This modulation could be advantageous in the design of catalysts for specific reactions where a less electron-rich metal center is desired. Metal complexes incorporating such ligands could find applications in a variety of catalytic processes, including oxidation, reduction, and cross-coupling reactions. nih.gov While specific examples of catalysts or ligands derived from this compound are not prominent in the literature, the foundational principles of ligand design strongly suggest its potential in this area.
Conclusion and Future Research Directions
Summary of Synthetic Feasibility and Structural Characterization
The synthesis of 4-(benzenesulfonyl)-1H-imidazole, while not extensively documented, can be postulated through several established synthetic routes for imidazole (B134444) and sulfonyl-containing compounds. A plausible approach involves the sulfonation of a pre-formed imidazole ring or the construction of the imidazole ring with the benzenesulfonyl group already in place.
One potential synthetic pathway could start from 4-iodo-1H-imidazole and benzenesulfinic acid sodium salt via a copper-catalyzed cross-coupling reaction. Another possibility is the reaction of 1H-imidazole-4-sulfonyl chloride with a suitable reducing agent. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscbt.com The latter, however, might be complicated by the reactivity of the sulfonyl chloride group.
The structural characterization of this compound would rely on standard spectroscopic techniques.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the imidazole and benzene (B151609) rings. The chemical shifts would be influenced by the electron-withdrawing nature of the benzenesulfonyl group. |
| ¹³C NMR | Resonances for the carbon atoms in both the imidazole and benzene rings. The carbon attached to the sulfonyl group is expected to be shifted downfield. |
| IR Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), as well as N-H and C-H stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (208.24 g/mol ), along with fragmentation patterns characteristic of the loss of SO₂ and other fragments. uni.lu |
The predicted molecular properties from computational models can provide further insight.
Table 2: Predicted Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂S | PubChem |
| Molecular Weight | 208.24 g/mol | PubChem |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Monoisotopic Mass | 208.03065 Da | PubChem. uni.lu |
Prospective Areas for Further Exploration in Reactivity and Mechanism
The reactivity of this compound is expected to be dictated by the interplay between the electron-rich imidazole ring and the strongly electron-withdrawing benzenesulfonyl group.
Future research could investigate:
N-Alkylation and N-Arylation: The acidic N-H proton of the imidazole ring should be readily susceptible to deprotonation followed by reaction with various electrophiles to yield N-substituted derivatives.
Electrophilic Aromatic Substitution: The benzene ring of the benzenesulfonyl group could undergo electrophilic substitution reactions, although the sulfonyl group is deactivating.
Nucleophilic Aromatic Substitution: The imidazole ring is generally susceptible to nucleophilic attack, and the presence of the electron-withdrawing sulfonyl group at the 4-position could activate the ring towards such reactions.
Reduction of the Sulfonyl Group: The sulfonyl group could potentially be reduced to a sulfinyl or thioether group, opening up further synthetic transformations.
Mechanistic studies of these potential reactions, using techniques such as kinetic analysis and computational modeling, would be crucial to understand the reactivity and to optimize reaction conditions.
Outlook on Derivatization Strategies and Theoretical Investigations
The derivatization of this compound holds potential for the development of new compounds with interesting properties. Strategies could focus on modification of both the imidazole and the benzenesulfonyl moieties.
Table 3: Potential Derivatization Strategies
| Reaction Site | Potential Reagents | Expected Products |
| Imidazole Nitrogen | Alkyl halides, Aryl halides, Acyl chlorides | N-substituted 4-(benzenesulfonyl)imidazoles |
| Imidazole Ring | Halogenating agents | Halogenated 4-(benzenesulfonyl)imidazoles |
| Benzene Ring | Nitrating agents, Halogenating agents | Substituted benzenesulfonyl-4-(1H-imidazole) derivatives |
Theoretical investigations using computational chemistry can play a vital role in predicting the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations could be employed to:
Determine the optimized geometry and electronic structure.
Predict spectroscopic data to aid in experimental characterization.
Calculate reaction pathways and transition states to elucidate reaction mechanisms.
Estimate properties such as lipophilicity and electronic distribution to guide the design of new derivatives with desired characteristics.
Q & A
Q. Basic Research Focus
- Liquid-liquid extraction : Separate polar byproducts using ethyl acetate/water (partition coefficient ) .
- Crystallization : Recrystallize from ethanol/water (4:1) yields needle-like crystals (mp 203–205°C) .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 65:35) achieves >99% purity for biological assays .
How does the sulfonyl group influence the photophysical properties of this compound?
Advanced Research Focus
The sulfonyl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
